5-(Methoxycarbonylmethyl)-2-thiouridine (mcm5s2U) is a modified nucleoside found predominantly at the wobble position (position 34) of certain tRNA molecules in eukaryotes [, , , , , , , , , , , , , , , , , , , , , , , , , ]. It belongs to the xm5U family of modified uridines, which play crucial roles in translational fidelity and efficiency. This modified nucleoside is characterized by the presence of a 5-methoxycarbonylmethyl and a 2-thio group on the uridine base.
5-(Methoxycarbonylmethyl)-2-thiouridine is a modified nucleoside derived from uridine, a fundamental component of ribonucleic acid (RNA). This compound features a methoxycarbonylmethyl group attached to the 5-position of the uracil ring, alongside a sulfur atom replacing the oxygen atom at the 2-position. The chemical structure can be denoted by the CAS number 20299-15-4. This modification plays a significant role in various biological processes and has garnered interest for its applications in scientific research and industry.
5-(Methoxycarbonylmethyl)-2-thiouridine can be sourced from specific biological systems, particularly in yeast, where it is found at the wobble position of certain transfer ribonucleic acids (tRNAs). Its classification falls under nucleoside analogs, which are compounds that mimic natural nucleosides but possess modifications that can alter their biological activity. This compound is categorized as a thiouridine derivative due to the presence of sulfur in its structure.
The synthesis of 5-(Methoxycarbonylmethyl)-2-thiouridine typically involves the modification of uridine through several key steps:
In industrial settings, the production follows similar synthetic routes but emphasizes optimizing reaction conditions such as temperature and reaction time to maximize yield. High-purity reagents are employed, and chromatographic methods are utilized for purification to meet stringent specifications for research and industrial use.
The molecular structure of 5-(Methoxycarbonylmethyl)-2-thiouridine can be represented as follows:
The presence of both methoxycarbonylmethyl and thiol modifications contributes to its unique chemical properties, influencing its interactions within biological systems.
5-(Methoxycarbonylmethyl)-2-thiouridine can undergo various chemical reactions:
5-(Methoxycarbonylmethyl)-2-thiouridine has several notable applications in scientific research:
5-(Methoxycarbonylmethyl)-2-thiouridine (mcm⁵s²U) is a hypermodified wobble nucleoside found exclusively in eukaryotic cytoplasmic tRNAs, notably in tRNAᴳˡᵘ(UUC), tRNAᴳˡⁿ(UUG), and tRNAᴸʸˢ(UUU). Its chemical structure (C₁₂H₁₆N₂O₇S; MW 332.33 g/mol) [1] [5] [10] features two distinct modifications on the uracil ring:
The thiocarbonyl group induces significant conformational rigidity by stabilizing the C3'-endo ribose puckering. This restricts the nucleoside's flexibility and enhances preferential base-pairing with purine nucleotides (A/G) in codon-anticodon interactions [3] [9]. The mcm⁵ side chain (–OCH₂C(=O)OCH₃) contributes polar characteristics and steric bulk, influencing tRNA binding dynamics within the ribosomal A-site. mcm⁵s²U exhibits isomerism related to its biosynthetic intermediates: the non-thiolated form (mcm⁵U) and the carboxylated precursor (cm⁵s²U, lacking the methyl ester) [2] [9]. These structural variants exhibit distinct biochemical properties, with the fully modified mcm⁵s²U being critical for decoding accuracy.
Table 1: Key Structural Features of mcm⁵s²U
Structural Element | Chemical Group | Conformational Impact | Functional Role |
---|---|---|---|
Uracil position 2 | Thioketone (=S) | Locks ribose in C3'-endo | Prevents wobble with pyrimidines |
Uracil position 5 | –OCH₂C(=O)OCH₃ | Adds steric bulk & polarity | Enhances codon binding affinity |
Glycosidic bond | β-D-ribofuranose | Standard C-N linkage | Maintains nucleoside orientation |
The final maturation step of mcm⁵s²U involves the Trm9-Trm112 heterodimeric methyltransferase complex. This enzyme catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to the carboxylic acid moiety of cm⁵s²U (5-carboxymethyl-2-thiouridine), generating the methoxycarbonylmethyl side chain [2] [9]. Structural studies reveal Trm9 contains the catalytic SAM-binding domain, while Trm112 acts as an essential stabilizer, enhancing Trm9’s substrate affinity and conformational stability [2] [9]. Deletion of TRM9 or TRM112 in yeast results in the accumulation of cm⁵s²U and severely impairs translational fidelity, particularly under stress conditions [2] [4].
The 2-thiolation of the uracil ring is mediated by the Ncs2-Ncs6 heterodimeric complex (also termed TUC1/NCS6-CTU2 in some organisms). This complex functions as a bona fide 2-thiouridylase that directly sulfurates the U34 position [3] [9]. Crucially, Ncs6 is an iron-sulfur (Fe-S) cluster-dependent enzyme, requiring a [4Fe-4S] cluster for its catalytic activity [4] [9]. The Fe-S cluster facilitates sulfur insertion via radical-based mechanisms, distinguishing eukaryotic thiolation from bacterial systems. This enzymatic step is dependent on prior formation of the mcm⁵U intermediate by the Elongator complex [2] [3].
Table 2: Enzymatic Complexes in mcm⁵s²U Biosynthesis
Enzyme Complex | Subunits | Co-Factors | Reaction Catalyzed | Product Formed |
---|---|---|---|---|
Elongator | Elp1-6 | Acetyl-CoA | Carboxylmethylation | cm⁵U / ncm⁵U |
Trm9-Trm112 | Trm9, Trm112 | SAM | Methyl esterification | mcm⁵s²U from cm⁵s²U |
Ncs2-Ncs6 | Ncs2, Ncs6 | [4Fe-4S] cluster | 2-thiolation | s²U derivatives |
The Elongator complex (Elp1-6) is universally conserved across eukaryotes—from protozoans to mammals—and initiates mcm⁵ side chain formation [2] [9]. Using acetyl-CoA as a carbon donor, it catalyzes the formation of 5-carbamoylmethyl (ncm⁵U) or 5-carboxymethyl (cm⁵U) intermediates at U34. This step is a prerequisite for subsequent methylation by Trm9-Trm112 and thiolation by Ncs2-Ncs6 [2] [3] [9]. Mutations in Elongator subunits phenocopy Trm9/Trm112 defects, underscoring the complex’s essential role in establishing the mcm⁵ moiety. Evolutionary analyses confirm orthologs of Elp3 (the catalytic acetyltransferase subunit) in all eukaryotic lineages, emphasizing the conserved mechanism for side chain biosynthesis [2].
The sulfur atom incorporated into mcm⁵s²U originates from L-cysteine and traverses a dedicated relay system centered on the ubiquitin-related modifier Urm1 [3] [8] [9]. The pathway involves:
Cryo-EM studies reveal that Uba4’s rhodanese domain (RHD) positions Urm1 for thiocarboxylation, avoiding aberrant disulfide formation [8]. This pathway links tRNA thiolation to ubiquitin-like protein conjugation, a unique feature of eukaryotic sulfur transfer.
Sulfur trafficking for tRNA thiolation diverges significantly across domains:
Table 3: Cross-Domain Comparison of Sulfur Relay Systems
Feature | Bacteria | Archaea | Eukaryotes |
---|---|---|---|
Initial Sulfur Activator | IscS cysteine desulfurase | Cysteine desulfurase (variable) | Nfs1 cysteine desulfurase |
Key Sulfur Carriers | TusA, TusBCD, TusE | Unknown | Tum1, Urm1-COSH |
Thiouridylase | MnmA (Fe-S independent) | ThiI (Fe-S dependent) | Ncs2-Ncs6 (Fe-S dependent) |
ATP-Dependent Step | MnmA adenylation | Not characterized | Uba4-mediated Urm1 adenylation |
The shared dependence on cysteine desulfurases highlights convergent evolution for sulfur activation, while downstream mechanisms reflect domain-specific adaptations. Eukaryotes uniquely integrate ubiquitin-like chemistry (Urm1) with Fe-S enzymology (Ncs6) for 2-thiouridine synthesis [4] [8] [9].
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